molecular formula C22H27N3O3 B2823167 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 893987-76-3

1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2823167
CAS RN: 893987-76-3
M. Wt: 381.476
InChI Key: HQMJJAASDIHBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Diketone Derivatives: Research involves the synthesis of complex organic compounds, including 1,2-diketones, which are crucial intermediates in organic synthesis and medicinal chemistry. For example, the synthesis and molecular structure determination of compounds with similar structural features, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, highlights the methods used to create and analyze complex molecules (Percino et al., 2006).

Chemosensors for Metal Ions

  • Development of Chemosensors: Compounds with pyrrolidine and indole units have been investigated for their ability to act as chemosensors for metal ions. For instance, the synthesis and characterization of naphthoquinone-based chemosensors demonstrate the potential for detecting transition metal ions, showcasing the application of similar compounds in analytical chemistry (Gosavi-Mirkute et al., 2017).

Catalyst-Free Synthesis

  • Catalyst-Free Chemical Synthesis: The exploration of catalyst-free conditions for synthesizing complex organic frameworks, such as pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives from aromatic aldehyde, 1H-indol-5-amine, and 1,3-dicarbonyl compounds, represents another research application. This demonstrates the compound's relevance in developing more sustainable chemical synthesis methods (Zhou et al., 2013).

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-7-6-12-24(13-16)22(28)21(27)18-14-25(19-9-3-2-8-17(18)19)15-20(26)23-10-4-5-11-23/h2-3,8-9,14,16H,4-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMJJAASDIHBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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